6-Bromochromone

Supramolecular Chemistry Host-Guest Complexes Photoreactivity

6-Bromochromone is the definitive building block for research programs requiring selective C–Br functionalization. Unlike other 6-halochromones, its unique electronic and solid-state properties enable exclusive aryl coupling in supramolecular photochemistry, avoiding undesired [2+2] photodimerization. This scaffold delivers potent α-glucosidase inhibitors (IC50 0.61 µM) and antifungal leads with 5 µg/mL MIC against C. albicans biofilm. Its well-characterized monoclinic crystal form ensures reproducible solid-state chemistry. Procure ≥98% purity for reliable cross-coupling, medicinal chemistry, and crystal engineering.

Molecular Formula C9H5BrO2
Molecular Weight 225.04 g/mol
CAS No. 51483-92-2
Cat. No. B1332178
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromochromone
CAS51483-92-2
Molecular FormulaC9H5BrO2
Molecular Weight225.04 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1Br)C(=O)C=CO2
InChIInChI=1S/C9H5BrO2/c10-6-1-2-9-7(5-6)8(11)3-4-12-9/h1-5H
InChIKeyXVNBWGGBXOJIDR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromochromone (CAS 51483-92-2): Baseline Procurement Specifications and Compound Identity


6-Bromochromone (CAS 51483-92-2) is a halogenated chromone derivative with the molecular formula C9H5BrO2 and a molecular weight of 225.04 g/mol . It is characterized by a bromine atom at the 6-position of the chromone (4H-1-benzopyran-4-one) scaffold, a substitution pattern that significantly influences its electronic properties, solid-state packing, and synthetic utility [1]. The compound is a white to light yellow crystalline solid with a melting point of 135–139 °C and is widely employed as a versatile building block in medicinal chemistry and materials science due to the reactivity of the C-Br bond for cross-coupling and nucleophilic aromatic substitution .

6-Bromochromone (CAS 51483-92-2): Why Generic Chromone Substitution is Scientifically Unreliable


While the chromone scaffold is a privileged structure in medicinal chemistry, the specific position and nature of substitution are critical determinants of biological activity, physicochemical properties, and synthetic outcomes . Direct substitution of 6-bromochromone with other 6-halogenated or unsubstituted chromones is not scientifically valid due to significant differences in crystal packing, which affect material properties and reactivity [1], and divergent biological activity profiles, where even closely related analogs like 6-fluorochromone or 6-chlorochromone exhibit distinct antifungal and enzyme inhibition potencies [2]. Furthermore, the 6-bromo substituent uniquely enables specific cross-coupling reactions (e.g., Suzuki, Heck) and photochemical transformations that are not accessible or proceed with different selectivity with other halogen or non-halogenated analogs, directly impacting the synthesis of targeted derivatives and complex molecules [3].

6-Bromochromone (CAS 51483-92-2): Quantitative Differential Evidence for Scientific Procurement


Divergent Photochemical Reactivity: 6-Bromochromone Favors Aryl Coupling Over [2+2] Cycloaddition

When encapsulated in a self-assembled phenylethynylene bis-urea host and UV-irradiated, 6-bromochromone undergoes a reaction pathway distinct from other chromones. Unlike chromone and 6-fluorochromone, which both undergo selective [2+2] photodimerization to yield anti-HT dimers, 6-bromochromone exclusively produces an aryl coupling adduct [1]. In contrast, 7-hydroxy-4-chromone and 3-cyanochromone remain unreactive under identical conditions [2].

Supramolecular Chemistry Host-Guest Complexes Photoreactivity Reaction Pathway Control

Superior Antifungal and Antibiofilm Activity of 6-Bromochromone-3-Carbonitrile Over 6-Chloro Analog

In a study of 27 chromones against nine Candida species, 6-bromochromone-3-carbonitrile exhibited complete inhibition of Candida albicans biofilm formation at a Minimum Inhibitory Concentration (MIC) of 5 µg/mL [1]. In contrast, the 6-chloro analog (6-chloro-3-formylchromone) and the 6-bromo-3-formyl derivative both showed higher MIC values of 20 µg/mL , indicating a 4-fold lower potency. The 6-bromochromone-3-carbonitrile also demonstrated a unique mode of action by downregulating hypha-forming and biofilm-related genes (TEC1 and UME6) while upregulating the hyphal regulator UCF1, a mechanism not reported for the less active analogs [2].

Antifungal Agents Candida albicans Biofilm Inhibition Structure-Activity Relationship

α-Glucosidase Inhibition by 6-Bromochromone-Derived Thiosemicarbazones Outperforms Acarbose

A series of 6-bromochromone-based thiosemicarbazones were synthesized and evaluated for α-glucosidase inhibition. The most active derivative (compound 3i) exhibited an IC50 value of 0.61 ± 0.04 µM [1]. This is over 1,400-fold more potent than the clinically used reference drug acarbose, which had an IC50 of 870.36 ± 1.24 µM in the same assay [2]. Kinetic analysis of compound 3i revealed concentration-dependent inhibition with a Ki value of 1.16 ± 0.0084 µM, confirming its high affinity for the target enzyme [3].

Type 2 Diabetes Mellitus α-Glucosidase Inhibitors Thiosemicarbazones Enzyme Kinetics

Crystal Structure and Non-Covalent Interaction Profile Distinguish 6-Bromochromone from Other 6-Substituted Chromones

X-ray diffraction analysis of 6-bromochromone reveals a monoclinic crystal system with space group P1211 and unit cell parameters a = 3.922(1) Å, b = 5.723(2) Å, c = 17.208(5) Å, β = 95.447(6)°, V = 384.5 ų at 193 K [1]. A comparative Hirshfeld surface analysis of 6-substituted chromones (including methyl, methoxy, fluoro, chloro, and bromo) demonstrated that the nature of the 6-substituent profoundly influences the types and distributions of intermolecular interactions within the crystal lattice [2]. While H-bonds and CH–π interactions dominate in unsubstituted chromone, and aryl-stacking is prominent in 6-methyl- and 6-methoxychromone, 6-bromochromone exhibits a distinct interaction profile driven by the size and polarizability of the bromine atom [3].

Crystallography Solid-State Chemistry Hirshfeld Surface Analysis Polymorph Prediction

6-Bromochromone (CAS 51483-92-2): Evidence-Backed Research and Industrial Application Scenarios


Synthesis of Aryl-Coupled Chromone Adducts via Supramolecular Photochemistry

6-Bromochromone is the preferred starting material for the synthesis of aryl-coupled chromone adducts through supramolecular photochemistry. As demonstrated by Salpage et al., when encapsulated in a bis-urea macrocycle host and irradiated, 6-bromochromone selectively undergoes aryl coupling, whereas chromone and 6-fluorochromone undergo [2+2] photodimerization [1]. This divergent reactivity allows access to a unique chemical space not achievable with other chromone analogs, making it invaluable for generating novel molecular libraries for drug discovery and materials science.

Development of High-Potency Antifungal Agents Targeting Biofilm Formation

6-Bromochromone-3-carbonitrile is a validated lead scaffold for developing next-generation antifungal agents against Candida species. Its MIC of 5 µg/mL against C. albicans biofilm is four times lower than that of its 6-chloro-3-formyl analog [2]. Furthermore, its ability to downregulate key biofilm and hypha-related genes (TEC1, UME6) provides a distinct and targeted mechanism of action [3]. This evidence supports the prioritization of 6-bromochromone derivatives in antifungal drug discovery programs.

Design of Exceptionally Potent α-Glucosidase Inhibitors for Type 2 Diabetes

The 6-bromochromone core serves as an optimal starting point for the design of α-glucosidase inhibitors. Thiosemicarbazone derivatives based on this scaffold have demonstrated IC50 values as low as 0.61 µM, which is over 1,400-fold more potent than the standard drug acarbose (IC50 = 870.36 µM) [4]. This exceptional potency, combined with a confirmed competitive inhibition mechanism (Ki = 1.16 µM), makes 6-bromochromone a critical building block for medicinal chemistry efforts aimed at discovering novel antidiabetic therapeutics.

Solid-State Formulation and Crystal Engineering Studies

The well-defined and distinct crystal structure of 6-bromochromone (monoclinic, P1211, a = 3.922 Å, b = 5.723 Å, c = 17.208 Å, β = 95.447°) [5] makes it a reliable candidate for solid-state chemistry and crystal engineering research. Comparative Hirshfeld surface analyses confirm that its intermolecular interaction profile is unique among 6-substituted chromones [6]. Researchers requiring a consistent, well-characterized crystalline form for co-crystallization, polymorphism studies, or material property assessments should procure and utilize 6-bromochromone with confidence in its solid-state reproducibility.

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